N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Description
N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide (Compound ID: G610-0193) is a synthetic small molecule characterized by a spirocyclic triaza core and substituted aromatic moieties. Its molecular formula is C₂₄H₂₇ClN₄O₂, with a molecular weight of 438.96 g/mol . Key physicochemical properties include:
- logP: 4.616 (indicating moderate lipophilicity)
- logD: 4.6049
- Polar surface area (PSA): 59.773 Ų (suggesting moderate solubility in polar solvents)
- Hydrogen bond donors/acceptors: 2/6, critical for intermolecular interactions .
The compound’s structure features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core linked to a 3,4-dimethylphenyl group and an acetamide-substituted 2-chloro-4-methylphenyl moiety. Its stereochemistry is achiral, simplifying synthesis and purification .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-15-4-7-20(19(25)12-15)26-21(30)14-29-10-8-24(9-11-29)27-22(23(31)28-24)18-6-5-16(2)17(3)13-18/h4-7,12-13H,8-11,14H2,1-3H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPGVVQVTMDCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C20H20ClN5O
- Molecular Weight: 429.86 g/mol
The presence of the chloro and methyl groups in its structure may influence its biological activity through various mechanisms.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, suggesting a strong potential for this compound to inhibit cancer cell proliferation .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer cell survival and proliferation. For example:
- Inhibition of Oncogenic Pathways: Similar compounds have been shown to inhibit pathways associated with tumor growth.
- Induction of Apoptosis: Evidence suggests that these types of compounds can trigger programmed cell death in malignant cells.
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to assess the safety profile. Studies on related compounds have shown varying degrees of toxicity; however, specific data on the toxicity of this compound is limited.
Study 1: In Vitro Activity Against Cancer Cell Lines
A study tested the compound's efficacy against several cancer cell lines using WST cytotoxicity assays. Results indicated significant cytotoxicity across various types of cancer cells, with the most sensitivity observed in acute lymphoblastic leukemia cells (IC50 = 0.3–0.4 μM) compared to neuroblastoma cells (IC50 = 0.5–1.2 μM) .
Study 2: Structure–Activity Relationship (SAR)
Investigations into the structure–activity relationship revealed that modifications in the substituents significantly impacted biological activity. The presence of electron-donating groups enhanced potency against certain cancer cell lines while maintaining selectivity .
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
- The target compound’s spiro[4.5]decane core differentiates it from pyrazolone-based analogs (e.g., ), which lack spirocyclic rigidity.
- Substituent variations (e.g., dichlorophenyl in vs. dimethylphenyl in ) influence steric and electronic properties.
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- Higher logP in the target compound compared to the dichlorophenyl analog suggests enhanced membrane permeability.
Research Findings and Functional Insights
Hydrogen Bonding and Dimerization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
